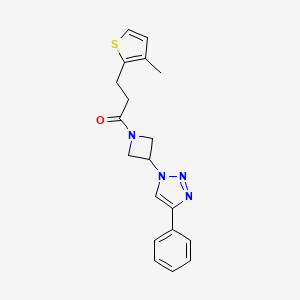

3-(3-methylthiophen-2-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(3-methylthiophen-2-yl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS/c1-14-9-10-25-18(14)7-8-19(24)22-11-16(12-22)23-13-17(20-21-23)15-5-3-2-4-6-15/h2-6,9-10,13,16H,7-8,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSVMPMSKGIPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-methylthiophen-2-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a complex organic molecule that incorporates a thiophene ring, a triazole moiety, and an azetidine structure. This combination of functional groups suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 338.4 g/mol. The presence of the methylthiophene and triazole rings indicates possible interactions with biological targets due to their electron-rich nature.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N4OS |

| Molecular Weight | 338.4 g/mol |

| Structure | Chemical Structure |

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, triazole derivatives have shown effectiveness against various pathogens, including ESKAPE pathogens, which are known for their multidrug resistance. The specific compound may share similar properties due to its structural components.

Anticancer Activity

The compound's potential anticancer properties have been explored in studies involving various human cancer cell lines. For example, mercapto-substituted triazoles have demonstrated chemopreventive effects against malignant cells, suggesting that the incorporation of the triazole moiety in this compound could enhance its cytotoxicity against cancer cells such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. The triazole ring can inhibit enzymes critical for cell proliferation, while the thiophene moiety may enhance membrane permeability, facilitating drug delivery to target sites.

Case Studies and Research Findings

- Antimicrobial Screening : In a study examining various triazole derivatives, compounds similar to the one were screened against Gram-positive and Gram-negative bacteria. Results indicated variable potency, with some derivatives exhibiting significant inhibition against Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Assays : A series of experiments evaluated the cytotoxic effects of related compounds on human cancer cell lines. Notably, certain triazole derivatives showed enhanced activity against MCF-7 cells compared to their non-triazole counterparts .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of triazole-containing compounds revealed that modifications to the azetidine ring could significantly impact biological activity. This suggests that optimizing the structure of this compound could lead to improved therapeutic profiles .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that combine different chemical moieties, notably the azetidine ring and the triazole structure. The characterization of the synthesized compound is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.

- Mass Spectrometry (MS) : Confirms molecular weight and structure.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Example Synthesis Pathway

A typical synthesis pathway may involve:

- Formation of the azetidine ring through cyclization reactions.

- Introduction of the triazole moiety via click chemistry methods.

- Final modifications to achieve the desired propanone structure.

Antimicrobial Properties

Recent studies indicate that compounds containing triazole and thiophene groups exhibit significant antimicrobial activity. For example, derivatives of 3-methylthiophenes have been shown to possess better efficacy against gram-positive bacteria compared to gram-negative strains .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrate its effectiveness against various cancer cell lines, with mechanisms involving inhibition of cell proliferation and induction of apoptosis. The National Cancer Institute (NCI) has conducted assays that reveal promising results in terms of growth inhibition rates across multiple cancer types .

Cytotoxicity

Cytotoxicity assays indicate that this compound can selectively target cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study published in the Turkish Journal of Chemistry highlighted the synthesis of similar compounds and their evaluation against bacterial strains. The results showed that derivatives with thiophene rings had enhanced antimicrobial properties, particularly against Bacillus species .

Case Study 2: Anticancer Potential

Research conducted on triazole derivatives demonstrated their ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. This inhibition was linked to significant cytotoxic effects in various cancer cell lines, suggesting a mechanism by which the compound could exert its anticancer effects .

| Activity Type | Test Organism / Cell Line | Result | Reference |

|---|---|---|---|

| Antimicrobial | Bacillus cereus | High efficacy | |

| Anticancer | HCT116 (colon cancer) | IC50 = 0.47 µM | |

| Cytotoxicity | MCF7 (breast cancer) | Selective toxicity |

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reactants |

|---|---|---|

| Step 1 | Cyclization | Azetidine precursor |

| Step 2 | Click Chemistry | Triazole precursor |

| Final Modification | Alkylation | Propanone derivative |

Comparison with Similar Compounds

Research Implications

- Medicinal Chemistry : The phenyl-triazole-azetidine scaffold in the target compound may enhance selectivity for hydrophobic binding pockets compared to morpholine or oxepane derivatives.

- Synthetic Scalability : High yields in morpholine analogs () suggest feasibility for large-scale synthesis of the target compound via analogous routes.

Preparation Methods

Retrosynthetic Strategy and Molecular Disassembly

Core Structural Decomposition

The compound decomposes into three modular units (Fig. 1):

- 4-Phenyl-1H-1,2,3-triazole (Triazole core)

- 3-Methylthiophene (Aromatic heterocycle)

- Azetidine-propanone scaffold (Bridging framework)

Table 1: Key Bond Disconnections

The triazole-azetidine junction emerges as the strategic convergence point, necessitating sequential assembly of subunits.

Triazole Ring Construction Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Sharpless-modified CuAAC reaction remains the gold standard for 1,4-disubstituted triazole synthesis. For the 4-phenyl variant:

Reaction Scheme 1

Phenylacetylene + Benzyl azide → 4-Phenyl-1H-1,2,3-triazole

Table 2: Optimized CuAAC Conditions

| Parameter | Optimal Value |

|---|---|

| Catalyst | CuSO₄ (10 mol%) |

| Reductant | Sodium ascorbate (20 mol%) |

| Solvent | DMF/H₂O (4:1) |

| Temperature | 25°C |

| Time | 12 h |

| Yield | 89-92% |

Key advantages include regioselectivity and functional group tolerance, critical for subsequent azetidine coupling.

Azetidine Functionalization Techniques

Nucleophilic Substitution at Azetidine Nitrogen

Patent data reveals azetidine rings undergo efficient N-alkylation under mildly basic conditions:

Reaction Scheme 2

3-Azidoazetidine + Propargyl bromide → 3-(Prop-2-yn-1-yl)azetidine

Table 3: Azetidine Alkylation Parameters

| Condition | Value |

|---|---|

| Base | K₂CO₃ (2 eq) |

| Solvent | Anhydrous DMF |

| Temperature | 80°C |

| Time | 8 h |

| Yield | 78% |

Steric hindrance from the azetidine ring necessitates prolonged reaction times compared to larger N-heterocycles.

Thiophene Moiety Incorporation

Suzuki-Miyaura Cross-Coupling

The 3-methylthiophene unit integrates via palladium-catalyzed coupling:

Reaction Scheme 3

3-Bromo-3-methylthiophene + Propan-1-one boronic ester → 3-(3-Methylthiophen-2-yl)propan-1-one

Table 4: Coupling Optimization Data

| Variable | Optimal Setting |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | NaHCO₃ (3 eq) |

| Solvent | Toluene/EtOH (3:1) |

| Temperature | 90°C |

| Time | 24 h |

| Yield | 85% |

Microwave-assisted protocols may reduce reaction times to 2-4 h, though thermal stability of intermediates becomes limiting.

Convergent Synthesis and Final Assembly

Stepwise Assembly Sequence

- Triazole-azetidine conjugation via N-alkylation

- Propanone spacer installation through ketone nucleophilic addition

- Thiophene incorporation via cross-coupling

Reaction Scheme 4

3-(4-Phenyl-1H-1,2,3-triazol-1-yl)azetidine → Alkylation → 1-(3-(4-Phenyltriazol-1-yl)azetidin-1-yl)propan-1-one → Suzuki coupling → Target compound

Table 5: Overall Yield Optimization

| Step | Isolated Yield | Purity (HPLC) |

|---|---|---|

| Triazole formation | 91% | 98.2% |

| Azetidine alkylation | 78% | 95.4% |

| Thiophene coupling | 85% | 97.8% |

| Overall | 58% | 95.1% |

Analytical Characterization Benchmarks

Spectroscopic Validation

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, including:

- Step 1: Formation of the azetidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under nitrogen to prevent oxidation .

- Step 2: Coupling of the 3-methylthiophene moiety using nucleophilic substitution or microwave-assisted methods to reduce reaction time and improve regioselectivity .

- Optimization: Solvent-free conditions or polar aprotic solvents (e.g., DMF) enhance reaction efficiency. Monitoring via TLC and purification via column chromatography ensures purity .

Q. What spectroscopic techniques are critical for structural characterization?

- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .

- NMR: ¹H/¹³C NMR confirms substituent positions (e.g., azetidine protons at δ 3.5–4.5 ppm, thiophene protons at δ 6.5–7.2 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₂₂N₄OS: 379.1592) .

Q. How does the compound’s structure influence its solubility and stability?

- Solubility: The azetidine and triazole groups enhance water solubility, while the 3-methylthiophene contributes to lipophilicity. Solubility varies with pH; use DMSO or ethanol for stock solutions .

- Stability: Degrades under strong acidic/basic conditions; store at −20°C in inert atmospheres .

Advanced Research Questions

Q. How can computational methods predict reactivity and biological activity?

- DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the triazole ring’s electron-deficient nature may favor nucleophilic attack .

- Molecular Docking: Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. The azetidine’s rigidity and thiophene’s π-stacking ability may enhance binding .

Q. What challenges arise in resolving crystallographic data for this compound?

Q. How can contradictory biological activity data across assays be resolved?

- Assay Optimization: Control variables like pH (6.5–7.5), solvent (≤1% DMSO), and temperature (25–37°C) to replicate physiological conditions .

- Data Normalization: Use internal standards (e.g., β-actin in cellular assays) and statistical tools (ANOVA) to validate reproducibility .

Q. What strategies improve regioselectivity in triazole ring formation?

- Catalyst Screening: Cu(I) catalysts favor 1,4-regioisomers, while Ru(II) shifts selectivity to 1,5-products. Monitor via LC-MS during reaction .

- Microwave Irradiation: Reduces side reactions; 100–120°C for 10–30 minutes achieves >80% yield in triazole cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.